molecular formula C7H10N2O B1483893 1-(cyclopropylmethyl)-1H-pyrazol-5-ol CAS No. 2098019-08-8

1-(cyclopropylmethyl)-1H-pyrazol-5-ol

Cat. No. B1483893
CAS RN: 2098019-08-8
M. Wt: 138.17 g/mol
InChI Key: YUTLQSUBVFLKDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Cyclopropylmethyl)-1H-pyrazol-5-ol, commonly referred to as CPMP, is an organic compound with a wide range of applications in scientific research. CPMP is a cyclopropylmethyl derivative of pyrazol-5-ol, which is a heterocyclic compound containing a five-membered ring of three carbon atoms and two nitrogen atoms. CPMP is a colorless, hygroscopic solid that is soluble in most organic solvents. Its structure is similar to that of other pyrazol-5-ols, but it has a unique cyclopropylmethyl group that makes it a valuable tool for research.

Scientific Research Applications

Antioxidant and Anticancer Activities

Pyrazol derivatives have demonstrated diverse biological activities, including antioxidant and anticancer properties. A study by Cadena-Cruz et al. (2021) synthesized derivatives of pyrazol-5-ols, evaluating their radical scavenging activity and cytotoxic properties against colorectal carcinoma cells. They found that several derivatives exhibited potent scavenging activity and cytotoxicity, indicating their potential as antioxidant and anticancer agents (Cadena-Cruz et al., 2021).

Synthesis and Antibacterial Activity

Another application involves the synthesis of pyrazol-5-ol derivatives for antibacterial purposes. Bhavanarushi et al. (2013) reported the synthesis of these derivatives and their evaluation against various bacterial strains, noting that compounds with a trifluoromethyl group showed excellent antibacterial activity (Bhavanarushi et al., 2013).

Efficient Synthesis Methods

Research has also focused on developing efficient and environmentally friendly synthesis methods for these compounds. Sadeghi and Rad (2015) described an eco-friendly synthesis method using nanosilica supported antimony pentachloride, offering advantages such as shorter reaction times and excellent yields (Sadeghi & Rad, 2015).

Potential Antipsychotic Agents

Furthermore, certain pyrazol-5-ol derivatives have been explored for their potential as antipsychotic agents. Wise et al. (1987) synthesized and evaluated a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, discovering compounds that reduced spontaneous locomotion in mice without causing ataxia and did not bind to D2 dopamine receptors, suggesting a novel mechanism of action for antipsychotic drugs (Wise et al., 1987).

Green Synthesis Approaches

Zhou and Zhang (2014) developed a green, one-pot synthetic protocol for pyrazol-5-ols, highlighting the importance of environmentally benign methods in the synthesis of these compounds. Their approach resulted in high yields, short reaction times, and easy workup, emphasizing the potential for sustainable chemistry in this research area (Zhou & Zhang, 2014).

properties

IUPAC Name

2-(cyclopropylmethyl)-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c10-7-3-4-8-9(7)5-6-1-2-6/h3-4,6,8H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUTLQSUBVFLKDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=O)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(cyclopropylmethyl)-1H-pyrazol-5-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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